CID 131877805
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Overview
Description
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing oleic acid (18:1) at the sn-1 position. This compound is used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) can be synthesized through the acylation of lysophosphatidylglycerol with oleic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) involves large-scale synthesis using similar acylation reactions. The process is optimized for higher yields and purity, often involving purification steps like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and pyridine are used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated lysophospholipids.
Substitution: Tosylated derivatives.
Scientific Research Applications
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies and as a model compound for studying lipid behavior in membranes.
Biology: Utilized in the formation of liposomes for drug delivery and as a component in artificial membranes for studying membrane proteins.
Medicine: Employed in the development of lipid-based drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Used in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) exerts its effects primarily through its role in membrane formation and stability. It interacts with membrane proteins and lipids, influencing membrane fluidity and permeability. The compound can also act as a signaling molecule, modulating various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Similar structure but with an ethanolamine head group.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (sodium salt): Contains a choline head group.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoserine (sodium salt): Features a serine head group.
Uniqueness
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its glycerol head group, which imparts specific properties in terms of membrane interaction and stability. Its ability to form micelles and liposomes makes it particularly valuable in drug delivery applications .
Properties
InChI |
InChI=1S/C24H47O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30);/b10-9-;/t22?,23-;/m1./s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNWFUWCKLVNBU-AXFOVFEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NaO9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326495-24-3 |
Source
|
Record name | 9-Octadecenoic acid (9Z)-, (2R)-3-[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl ester, sodium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326495-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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